

UPLC applications for rapid analysis of 8-Benzyltheophylline

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Compound of Interest

Compound Name: **8-Benzyltheophylline**

Cat. No.: **B105289**

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Application Note: AP-UPLC-08BT

Rapid, Validated UPLC-UV Method for the Quantification of **8-Benzyltheophylline** in Pharmaceutical Assays

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of **8-Benzyltheophylline**, a key derivative of theophylline used in pharmaceutical research and development[1]. By leveraging sub-2 µm particle column technology, this method offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC techniques, achieving a run time of under 3 minutes. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening, in-process control, and final product quality control assays. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].

Introduction and Scientific Rationale

8-Benzyltheophylline (Figure 1) is a purine alkaloid and a derivative of theophylline[5][6]. Its pharmacological properties are of significant interest in drug development, particularly for applications as a bronchodilator and in neuroscience research[1]. Consequently, a rapid and reliable analytical method is crucial for its quantification in various stages of the pharmaceutical process.

Ultra-Performance Liquid Chromatography (UPLC) operates on the principle of using smaller particle sizes (typically $<2\text{ }\mu\text{m}$) in the stationary phase, which provides a dramatic increase in column efficiency, resolution, and sensitivity[7][8]. This allows for faster flow rates and shorter column lengths without sacrificing separation quality, leading to significantly reduced analysis times[8].

The developed method is based on reversed-phase chromatography, the most common and versatile separation mode for xanthine derivatives[9][10][11]. **8-Benzyltheophylline**, with its molecular weight of 270.29 g/mol and a moderately non-polar character ($\text{LogP} \approx 1.42$), is well-suited for retention on a C18 stationary phase[12][13]. The benzyl group provides significant hydrophobicity, allowing for strong retention and selective separation from more polar impurities using an aqueous-organic mobile phase. UV detection is employed, as the purine ring system of the molecule provides strong chromophoric activity, with a maximum absorbance typically observed around 270-280 nm[14][15].

Figure 1: Chemical Structure of **8-Benzyltheophylline**[5][12]

$C_{14}H_{14}N_4O_2$ | M.W.: 270.29 g/mol

Experimental

Instrumentation and Reagents

- UPLC System: An ACQUITY UPLC System with a Tunable UV (TUV) Detector or equivalent.
- Data Acquisition: Empower 2 Software or equivalent.
- Analytical Column: ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm.
- Solvents: Acetonitrile (UPLC-grade), Water (UPLC-grade).
- Reagents: Formic acid (LC-MS grade), **8-Benzyltheophylline** reference standard (Purity $\geq 99\%$ [1]).

Chromatographic Conditions

The instrumental parameters were optimized to achieve a rapid and efficient separation with excellent peak symmetry.

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Elution Mode	Isocratic
Composition	65% A / 35% B
Flow Rate	0.50 mL/min
Column Temperature	40 °C
Injection Volume	2.0 µL
Detection Wavelength	272 nm
Run Time	2.5 minutes

Causality Behind Choices:

- ACQUITY BEH C18 Column: The C18 ligand provides the necessary hydrophobicity for retaining **8-Benzyltheophylline**, while the 1.7 µm bridged-ethyl hybrid (BEH) particles ensure high separation efficiency and stability under the pressures of UPLC operation.
- Mobile Phase: A simple acetonitrile/water mobile phase provides good solvating power. The addition of 0.1% formic acid acidifies the mobile phase ($\text{pH} \approx 2.7$), which serves to suppress the ionization of any residual silanols on the stationary phase, thereby improving peak shape and reproducibility.
- Flow Rate & Temperature: A flow rate of 0.50 mL/min and a column temperature of 40 °C are used to ensure a fast analysis while maintaining low backpressure and sharp peaks by reducing mobile phase viscosity[7].
- Detection Wavelength: 272 nm was selected as it is near the absorbance maximum for theophylline and its derivatives, providing high sensitivity for the analyte[14][16].

Protocols: Step-by-Step Methodologies

Standard Solution Preparation

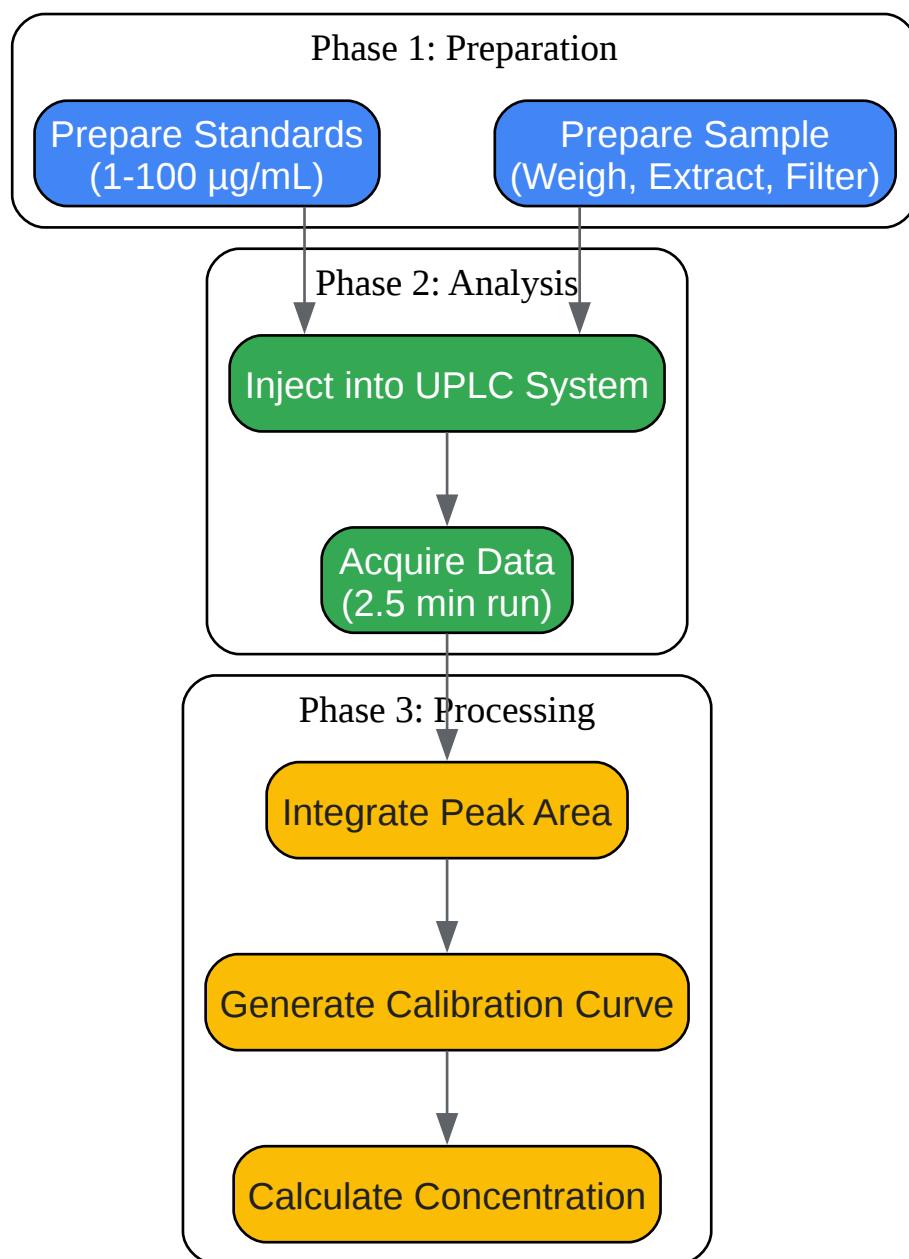
- Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of **8-Benzyltheophylline** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the Primary Stock Solution with the Diluent to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation (from a solid dosage form)

- Weighing: Accurately weigh and transfer a quantity of finely powdered tablets or formulation equivalent to 10 mg of **8-Benzyltheophylline** into a 50 mL volumetric flask.
- Extraction: Add approximately 30 mL of Diluent. Sonicate for 15 minutes, vortexing intermittently to ensure complete extraction of the active ingredient.
- Dilution: Allow the solution to cool to room temperature, then dilute to the mark with Diluent. Mix thoroughly.
- Filtration: Filter a portion of the solution through a 0.22 µm PVDF syringe filter into a UPLC vial. This step is critical to remove insoluble excipients that could clog the UPLC system.

Analytical Workflow Diagram

The overall process from sample preparation to final result is streamlined for high-throughput environments.



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Caption: High-level workflow for the UPLC analysis of **8-Benzyltheophylline**.

Results and Method Validation

The method was validated for specificity, linearity, range, accuracy, and precision according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[2][3][17].

Specificity and System Suitability

A typical chromatogram is shown in Figure 2. The retention time for **8-Benzyltheophylline** is approximately 1.8 minutes. The peak is sharp and symmetrical, with a typical tailing factor of <1.2. Specificity was demonstrated by injecting a blank (diluent), which showed no interfering peaks at the retention time of the analyte.

Figure 2: Representative UPLC chromatogram of **8-Benzyltheophylline** (50 µg/mL).

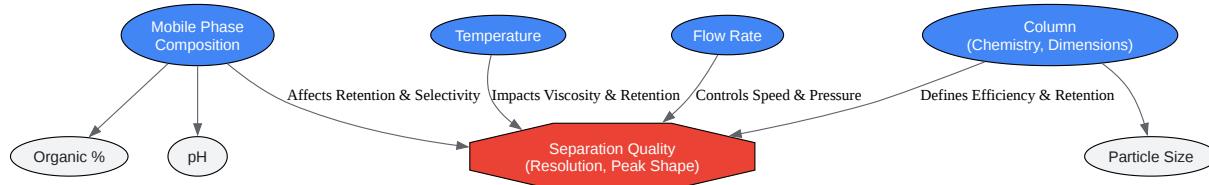
Validation Summary

The quantitative performance of the method was rigorously assessed. The results are summarized in the table below.

Validation Parameter	Result	ICH Q2(R1) Guideline[2][3]
Linearity (r^2)	0.9998	Correlation coefficient should be >0.999 .
Range	1.0 - 100 $\mu\text{g/mL}$	Established by confirming acceptable linearity, accuracy, and precision.
Limit of Detection (LOD)	0.25 $\mu\text{g/mL}$	Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)	0.80 $\mu\text{g/mL}$	The lowest amount that can be determined with suitable precision and accuracy (S/N \approx 10:1).[17]
Accuracy (% Recovery)	99.2% - 101.5%	Typically within 98.0% - 102.0% for drug substance assay.
Precision (% RSD)		
Repeatability (n=6)	0.45%	RSD should typically be $<1.0\%$ for drug substance.
Intermediate Precision	0.78%	Assesses lab variations (different day, analyst). RSD should be $<2.0\%$.

Key Parameter Relationships

The quality of a reversed-phase separation is a function of several interdependent variables. Optimizing these parameters is key to developing a robust method.

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Caption: Key parameters influencing UPLC separation quality.

Conclusion

The UPLC method described herein provides a rapid, sensitive, and reliable tool for the quantitative analysis of **8-Benzyltheophylline**. With a total run time of 2.5 minutes, this method represents a significant improvement in throughput over conventional HPLC methods. The validation data confirms that the method is accurate, precise, and linear over a practical concentration range, adhering to the stringent requirements of the ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories.

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